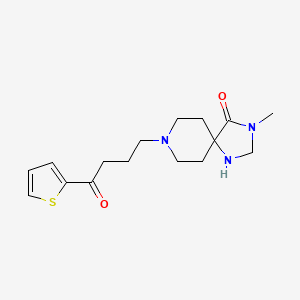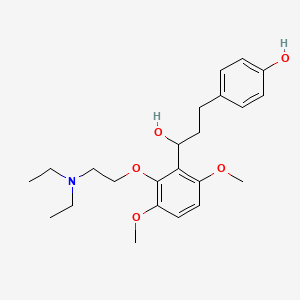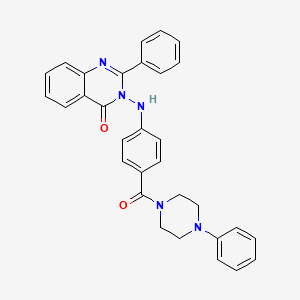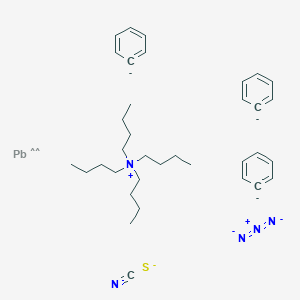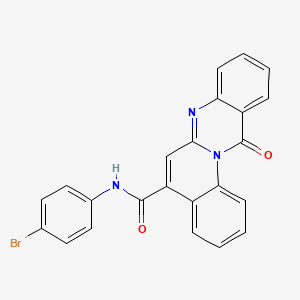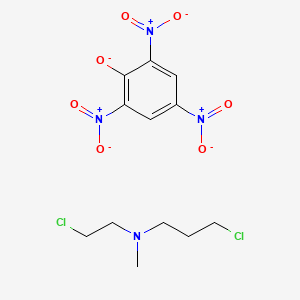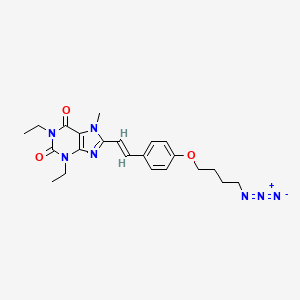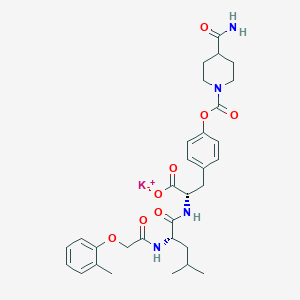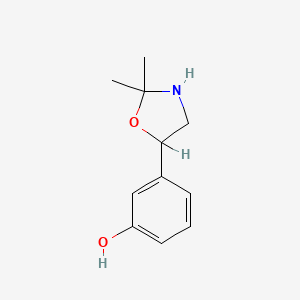
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine typically involves the reaction of 3-hydroxybenzaldehyde with 2-amino-2-methylpropanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the oxazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 2,2-dimethyl-3-hydroxyphenylamine.
Substitution: Formation of 3-alkoxyphenyl or 3-acetoxyphenyl derivatives.
Scientific Research Applications
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenyl)-2,2-dimethyloxazolidine
- 5-(2-Hydroxyphenyl)-2,2-dimethyloxazolidine
- 5-(3-Methoxyphenyl)-2,2-dimethyloxazolidine
Uniqueness
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
CAS No. |
57614-95-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(2,2-dimethyl-1,3-oxazolidin-5-yl)phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)12-7-10(14-11)8-4-3-5-9(13)6-8/h3-6,10,12-13H,7H2,1-2H3 |
InChI Key |
VXCFACSTLITLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCC(O1)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


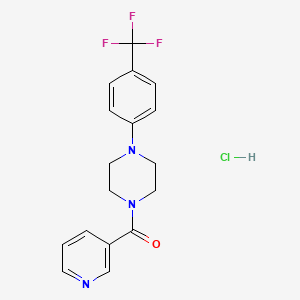

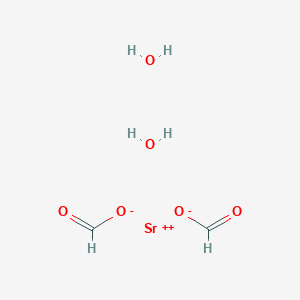
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
